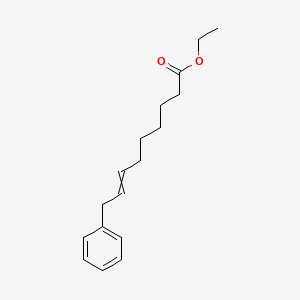

Ethyl 9-phenylnon-7-enoate

CAS No.: 654068-23-2

Cat. No.: VC16816631

Molecular Formula: C17H24O2

Molecular Weight: 260.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 654068-23-2 |

|---|---|

| Molecular Formula | C17H24O2 |

| Molecular Weight | 260.4 g/mol |

| IUPAC Name | ethyl 9-phenylnon-7-enoate |

| Standard InChI | InChI=1S/C17H24O2/c1-2-19-17(18)15-11-6-4-3-5-8-12-16-13-9-7-10-14-16/h5,7-10,13-14H,2-4,6,11-12,15H2,1H3 |

| Standard InChI Key | DBSQTGAUCJZAFV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCCCCC=CCC1=CC=CC=C1 |

Introduction

Structural Characteristics and Nomenclature

Ethyl 9-phenylnon-7-enoate (systematic IUPAC name: ethyl (7Z)-9-phenylnon-7-enoate) consists of a nonanoic acid backbone modified with a phenyl group at the terminal carbon (C9) and a cis-configured double bond at C7. Its molecular formula is C₁₇H₂₄O₂, with a molecular weight of 260.37 g/mol. The ester functional group (–COOEt) is located at C1, while the phenyl and double-bond moieties introduce steric and electronic effects that influence reactivity .

Stereochemical Considerations

The Z-configuration of the C7 double bond is critical for molecular geometry, affecting intermolecular interactions and crystallization behavior. Comparable esters, such as ethyl (E)-7,9-decadienoate, demonstrate how double-bond geometry impacts physical properties like melting point and solubility . For ethyl 9-phenylnon-7-enoate, the cis configuration likely results in a lower melting point compared to its trans isomer, analogous to trends observed in unsaturated fatty acid esters .

Spectroscopic Signatures

While direct spectral data for ethyl 9-phenylnon-7-enoate are unavailable, related compounds provide insights:

-

¹H NMR: The vinyl proton (H7) would resonate near δ 5.3–5.5 ppm as a multiplet, while the phenyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm. The ethyl ester group (–OCH₂CH₃) shows a quartet at δ 4.1–4.3 ppm (J = 7.1 Hz) and a triplet at δ 1.2–1.4 ppm .

-

¹³C NMR: The carbonyl carbon (C=O) resonates near δ 170 ppm, with the olefinic carbons (C7, C8) at δ 125–130 ppm. The phenyl carbons appear between δ 125–145 ppm .

Synthetic Methodologies

The synthesis of ethyl 9-phenylnon-7-enoate can be extrapolated from protocols for structurally similar esters. Two primary routes are plausible:

Enzymatic Esterification

Enzymatic methods, such as lipase-catalyzed reactions, are effective for producing esters under mild conditions. For example, ethyl phenylacetate is synthesized via Novozym 435 in toluene at 40°C, achieving 100% yield . Adapting this approach, 9-phenylnon-7-enoic acid could be esterified with ethanol using immobilized lipases (e.g., Pseudomonas fluorescens lipase AK), followed by purification via vacuum distillation .

Reaction Conditions:

-

Substrate: 9-Phenylnon-7-enoic acid (1 mmol), ethanol (2 mmol)

-

Catalyst: Novozym 435 (4 mg)

-

Solvent: Toluene

-

Temperature: 40°C

-

Duration: 48 hours

Silyl Enol Ether Prins Cyclization

The Prins cyclization, as demonstrated by Tay et al. , offers a route to complex esters via hydroxy silyl enol ether intermediates. While this method is typically used for tetrahydropyranones, modifying the aldehyde component could yield α,β-unsaturated esters. For ethyl 9-phenylnon-7-enoate, a silyl enol ether derived from hept-6-enoic acid might react with benzaldehyde under BF₃·OEt₂ catalysis to install the phenyl group .

Key Steps:

-

Preparation of silyl enol ether from hept-6-enoic acid.

-

Condensation with benzaldehyde to form the C9 phenyl group.

-

Acidic workup and esterification with ethanol.

Physicochemical Properties

Data from analogous compounds suggest the following properties for ethyl 9-phenylnon-7-enoate:

The compound’s hydrophobicity (LogP ~4.8) suggests limited water solubility (<1 mg/mL) and preferential partitioning into lipid membranes, making it suitable for hydrophobic drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume